molecular formula C21H27N3O4S B2862490 N-mesityl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251628-17-7

N-mesityl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No. B2862490
CAS RN: 1251628-17-7
M. Wt: 417.52
InChI Key: UPOLAWQIXYRLMJ-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPO or MPOA, and it is a potent inhibitor of myeloperoxidase, an enzyme that plays a crucial role in the immune system.

Scientific Research Applications

Pharmacological Characterization

A study on the pharmacological characterization of a novel κ-opioid receptor antagonist highlights the potential use of structurally similar compounds in treating depression and addiction disorders. The compound demonstrated efficacy in various assays related to antidepressant-like effects and the attenuation of stress-induced behaviors (S. Grimwood et al., 2011).

Anticancer Effects

Research investigating the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines suggests potential anticancer applications. The study identified compounds with significant cytotoxicity and safety profiles, indicating the therapeutic potential against liver cancer (M. Eldeeb et al., 2022).

Antimicrobial Activity

A study on the synthesis and antibacterial study of N-substituted derivatives of a related compound demonstrated moderate to strong activity against both Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents (H. Khalid et al., 2016).

Corrosion Inhibition

Research on the synthesis and evaluation of new acetamide derivatives as corrosion inhibitors indicates the potential use of similar compounds in protecting metals from corrosion, especially in acidic environments. This highlights applications in materials science and industrial maintenance (A. Yıldırım & M. Cetin, 2008).

Alzheimer's Disease Therapy

A study on the synthesis, biological evaluation, and molecular docking of 1H-pyrazolo[3,4-b]pyridine derivatives as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors offers insights into the therapeutic applications of similar compounds in treating Alzheimer's disease. The compounds showed significant inhibition of enzyme activity and β-amyloid aggregation (Tarana Umar et al., 2019).

properties

IUPAC Name

2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-15-12-16(2)20(17(3)13-15)22-19(25)14-23-9-7-8-18(21(23)26)29(27,28)24-10-5-4-6-11-24/h7-9,12-13H,4-6,10-11,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOLAWQIXYRLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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